molecular formula C16H13N3 B1669018 Yellow AB CAS No. 85-84-7

Yellow AB

Cat. No.: B1669018
CAS No.: 85-84-7
M. Wt: 247.29 g/mol
InChI Key: KLCDQSGLLRINHY-VHEBQXMUSA-N
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Description

C₁₂H₁₁N₃O₆S₂ . It is a synthetic organic compound that was historically used as a food dye, designated in Europe by the E number E105. due to its toxicological properties, it has been delisted and is no longer permitted for use in foods and drinks in both Europe and the USA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Yellow AB is synthesized through a coupling reaction between benzene diazonium chloride and aniline in an acidic medium. The process involves the following steps :

    Diazotization: Aniline is treated with sodium nitrite in the presence of hydrochloric acid to form benzene diazonium chloride. [ \text{Ar-NH}_2 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Ar-N}_2^+ - \text{Cl}^- ]

    Coupling Reaction: The benzene diazonium chloride is then reacted with aniline to form the azo compound. [ \text{Ar-N}_2^+ - \text{Cl}^- + \text{Ar-NH}_2 \rightarrow \text{Ar-N=N-Ar-NH}_2 ]

    Formation of this compound: The intermediate product undergoes further reaction to form this compound. [ \text{Ar-N=N-Ar-NH}_2 \rightarrow \text{Ar-N=N-Ar-NH}_2 (\text{this compound}) ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Yellow AB undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The azo group in this compound can be reduced to form amines.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Products include sulfonic acids and other oxidized derivatives.

    Reduction: Products include aromatic amines.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Yellow AB has been used in various scientific research applications, including :

    Analytical Chemistry: Used as an analytical reference standard for the quantification of analytes in food products and other materials.

    Biological Studies: Investigated for its effects on biological systems, including its potential toxicity and interactions with biological molecules.

    Industrial Applications: Used in the textile and paper industries as a dye. Its ability to form stable complexes with metal ions has also been explored.

Mechanism of Action

The mechanism of action of Yellow AB involves its interaction with biological molecules. The azo group in this compound can undergo reduction to form aromatic amines, which can interact with cellular components and disrupt normal cellular functions . The compound can also form complexes with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Yellow AB is part of a broader class of azo dyes, which include compounds such as:

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining tissues.

    Sudan I: Used as a dye in various industrial applications.

Uniqueness of this compound

This compound is unique due to its specific chemical structure, which includes two sulfonic acid groups that enhance its solubility in water. This property makes it distinct from other azo dyes that may not have the same solubility characteristics .

Properties

IUPAC Name

1-phenyldiazenylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c17-15-11-10-12-6-4-5-9-14(12)16(15)19-18-13-7-2-1-3-8-13/h1-11H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCDQSGLLRINHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0058932
Record name 1-(Phenylazo)-2-naphthylamine
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Molecular Weight

247.29 g/mol
Source PubChem
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Physical Description

Orange to red solid; [HSDB] Orange to orange-red crystalline platelets; [MSDSonline]
Record name Yellow AB
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Solubility

Very soluble in ethanol, acetic acid, Soluble in alcohol, carbon tetrachloride, acetic acid, vegetable oils, Practically insoluble in water, In water, 0.30 mg/L at 37 °C
Record name C.I. FOOD YELLOW 10
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Color/Form

Red platelets from absolute alcohol, Orange or red platelets, Orange crystals

CAS No.

85-84-7
Record name Yellow No. 2
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Record name C.I. Food Yellow 10
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Record name Grasal Yellow
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Record name 2-Naphthalenamine, 1-(2-phenyldiazenyl)-
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Record name 1-(Phenylazo)-2-naphthylamine
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Record name 1-(phenylazo)naphthalen-2-amine
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Record name 1-(PHENYLAZO)-2-NAPHTHYLAMINE
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Melting Point

103 °C, MP: 102-104 °C
Record name C.I. FOOD YELLOW 10
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary concerns regarding the safety of Yellow AB?

A1: this compound has been identified as a potential carcinogen. This concern stems from the presence of β-naphthylamine, a known carcinogen, as an impurity in this compound dyes. [, ] Studies have shown that even small amounts of β-naphthylamine can be present in this compound and Yellow OB dyes. [, ] Animal studies have demonstrated the carcinogenic potential of β-naphthylamine. []

Q2: What metabolites of this compound have been detected in animal studies?

A2: Research has shown that animals fed with this compound excrete metabolites such as aniline, o-toluidine, and their derivatives in their urine. []

Q3: Have there been any long-term studies on the toxicity of this compound?

A3: Yes, chronic toxicity studies have been conducted on this compound and Yellow OB in rats. [, ] These studies assessed the impact of oral administration on various parameters, including growth, food consumption, blood values, and organ pathology.

Q4: Are there any alternative coloring agents to this compound available?

A4: Yes, several alternatives to this compound have been investigated for various applications. Some of these alternatives include:

  • β-carotene: This natural pigment offers a safer alternative for coloring margarine and other food products. []
  • Annatto: Another natural coloring agent derived from the achiote tree seeds, it is used in various food and cosmetic applications. []
  • Riboflavin tetrabutyrate: This compound, a derivative of vitamin B2, provides a yellow hue and has the added benefit of nutritional value. []

Q5: How is this compound's color stability affected by environmental factors?

A5: Studies on margarine have shown that this compound's color stability is influenced by factors like light exposure, temperature, and the presence of other ingredients. Exposure to ultraviolet light can cause rapid fading of the dye. []

Q6: What is the solubility behavior of this compound?

A6: this compound is an oil-soluble dye. Research suggests that in the presence of surfactants like sodium n-dodecylbenzene sulfonate (DBS) and hydroxypropyl cellulose (HPC), this compound tends to be solubilized within the HPC regions of DBS-HPC complexes. []

Q7: How can this compound be detected and quantified?

A7: Analytical techniques like thin-layer chromatography (TLC) have been successfully employed to separate and identify this compound in mixtures with other oil-soluble dyes. [, ] Microchip electrophoresis with electrochemical detection provides a rapid and sensitive method for the simultaneous determination of this compound and other azo dyes in food products. []

Q8: Has this compound been used in any other applications besides coloring?

A8: Research explored the potential of this compound as a model hydrophobic dye to study lateral transport phenomena in microfluidic channels using electrochemically generated gradients of redox-active surfactants. [] This research demonstrated the potential of using controlled gradients for separating and purifying solutes based on their interactions with surfactants.

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